
4-(Difluoromethyl)benzene-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Difluoromethyl)benzene-1,2-diamine is an organic compound with the molecular formula C7H9F2N2 It is characterized by the presence of a difluoromethyl group (-CF2H) attached to a benzene ring, which also bears two amino groups (-NH2) at the 1 and 2 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)benzene-1,2-diamine typically involves the introduction of the difluoromethyl group onto a benzene ring followed by the introduction of amino groups. One common method involves the difluoromethylation of a suitable precursor, such as a halogenated benzene derivative, using difluoromethylating agents like ClCF2H. This is followed by the reduction of nitro groups to amino groups using reducing agents like iron powder and formic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable .
化学反应分析
Types of Reactions
4-(Difluoromethyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like iron powder and formic acid.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Iron powder and formic acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(Difluoromethyl)benzene-1,2-dinitro.
Reduction: Regeneration of this compound from its nitro derivative.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
4-(Difluoromethyl)benzene-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
作用机制
The mechanism of action of 4-(Difluoromethyl)benzene-1,2-diamine involves its interaction with molecular targets through its amino and difluoromethyl groups. These functional groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s biological activity. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design .
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)benzene-1,2-diamine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-(Methyl)benzene-1,2-diamine: Similar structure but with a methyl group instead of a difluoromethyl group.
4-(Chloromethyl)benzene-1,2-diamine: Similar structure but with a chloromethyl group instead of a difluoromethyl group.
Uniqueness
4-(Difluoromethyl)benzene-1,2-diamine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to its analogs. This makes it particularly valuable in applications requiring high chemical stability and specific reactivity patterns .
属性
分子式 |
C7H8F2N2 |
|---|---|
分子量 |
158.15 g/mol |
IUPAC 名称 |
4-(difluoromethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C7H8F2N2/c8-7(9)4-1-2-5(10)6(11)3-4/h1-3,7H,10-11H2 |
InChI 键 |
WLMYQPYCBIWZJR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(F)F)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl6-ethynyl-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B15232879.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-7-amine](/img/structure/B15232883.png)
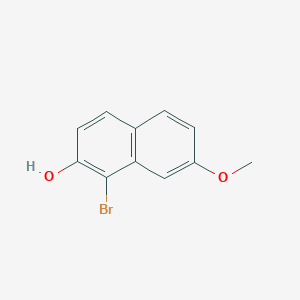

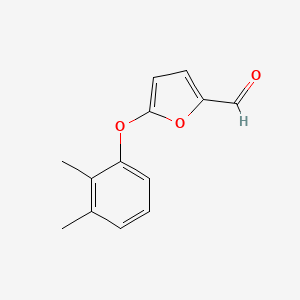

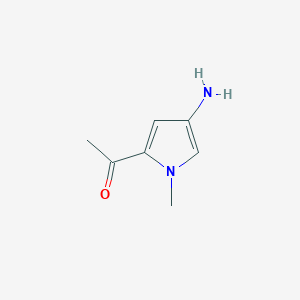
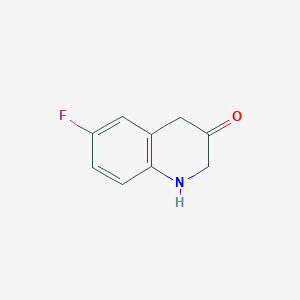
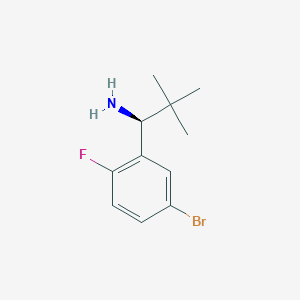
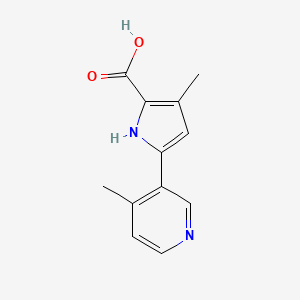
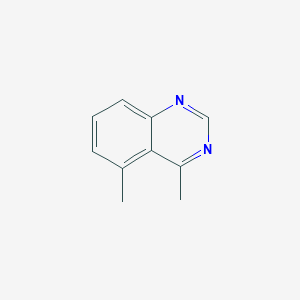
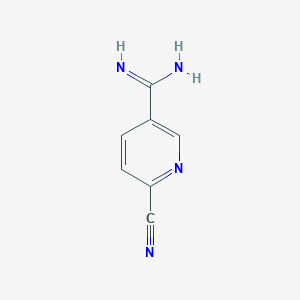
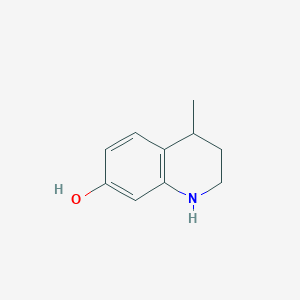
![2-(3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecan-7-yl)aceticacid](/img/structure/B15232962.png)
